molecular formula C13H13Cl3O4 B589219 Etacrynic acid impurity B [EP] CAS No. 27929-18-6

Etacrynic acid impurity B [EP]

Cat. No.: B589219
CAS No.: 27929-18-6
M. Wt: 339.593
InChI Key: KJIDNPIXCADRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Etacrynic Acid Impurity B [EP] primarily targets the Na-K-2Cl cotransporter (NKCC2) . This transporter is present in the thick ascending loop of Henle and the macula densa . The NKCC2 plays a crucial role in the reabsorption of sodium, potassium, and chloride ions in the kidney .

Mode of Action

Etacrynic Acid Impurity B [EP] inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in the excretion of these ions, increased urinary output, and reduction in extracellular fluid .

Biochemical Pathways

The inhibition of the NKCC2 transporter by Etacrynic Acid Impurity B [EP] affects the ion transport pathway in the kidney . This leads to an increase in the excretion of sodium, potassium, and chloride ions, which in turn increases urinary output and reduces extracellular fluid . Furthermore, Etacrynic Acid has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .

Pharmacokinetics

It’s known that the urinary output caused by etacrynic acid is usually dose-dependent and related to the magnitude of fluid accumulation

Result of Action

The primary result of the action of Etacrynic Acid Impurity B [EP] is the increased excretion of sodium, potassium, and chloride ions, leading to increased urinary output and reduced extracellular fluid . This makes it effective in the treatment of conditions like edema caused by congestive heart failure, liver cirrhosis, and renal disease .

Preparation Methods

The synthesis of etacrynic acid impurity B [EP] involves multiple steps, including chlorination and esterification reactions. The specific synthetic routes and reaction conditions are proprietary and may vary among manufacturers. Industrial production methods typically involve the use of high-purity reagents and state-of-the-art characterization techniques to ensure the impurity is devoid of any undesired contaminants .

Chemical Reactions Analysis

Etacrynic acid impurity B [EP] undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Comparison with Similar Compounds

Etacrynic acid impurity B [EP] can be compared with other impurities of etacrynic acid, such as:

Properties

IUPAC Name

2-[2,3-dichloro-4-[2-(chloromethyl)butanoyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl3O4/c1-2-7(5-14)13(19)8-3-4-9(12(16)11(8)15)20-6-10(17)18/h3-4,7H,2,5-6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIDNPIXCADRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCl)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27929-18-6
Record name 2-(2,3-Dichloro-4-(2-(chloromethyl)-1-oxobutyl)phenoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027929186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,3-DICHLORO-4-(2-(CHLOROMETHYL)-1-OXOBUTYL)PHENOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBU9J7V4FZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.